14S-methyl-1-octadecene chemical structure and physical properties
14S-methyl-1-octadecene chemical structure and physical properties
An In-Depth Technical Guide to (S)-14-Methyl-1-Octadecene: The Sex Pheromone of the Peach Leafminer Moth
Executive Summary
(S)-14-Methyl-1-octadecene is a chiral methyl-branched alkene identified as the primary sex pheromone of the peach leafminer moth, Lyonetia clerkella, a significant agricultural pest in East Asia.[1][2] Its specific stereochemistry is crucial for biological activity, making its asymmetric synthesis a topic of considerable interest for applications in integrated pest management (IPM), particularly for monitoring and mating disruption strategies.[3] This guide provides a comprehensive overview of the chemical structure, physical properties, and detailed protocols for the asymmetric synthesis of (S)-14-methyl-1-octadecene, tailored for researchers and professionals in chemical synthesis and drug development.
Introduction and Significance
The control of agricultural pests is a continuous challenge, balancing the need for effective crop protection with growing environmental concerns over the use of broad-spectrum pesticides.[2] Pheromones, chemical signals used for communication between members of the same species, offer a highly specific and environmentally benign alternative for pest control.[4][5] The peach leafminer moth (Lyonetia clerkella) can cause severe defoliation in peach orchards, leading to significant economic losses.[1][2]
The identification of (S)-14-methyl-1-octadecene as its sex pheromone opened the door to targeted IPM strategies.[1] Synthetic versions of the pheromone are used in traps to monitor moth populations, allowing for precise timing of interventions, and in higher concentrations to create mating disruption, where the abundance of the synthetic pheromone confuses males and prevents them from locating females, thereby reducing reproduction.[3] The efficacy of these strategies is highly dependent on the stereochemical purity of the synthetic pheromone, necessitating robust and cost-effective asymmetric synthetic routes.[1][6]
Chemical Identity and Structure
(S)-14-Methyl-1-octadecene is a 19-carbon alpha-olefin with a single chiral center at the C-14 position, featuring a methyl group. The "S" designation refers to the specific spatial arrangement (stereochemistry) at this chiral center.
Caption: Figure 1: Chemical Structure of (S)-14-Methyl-1-Octadecene
Compound Identification
The following table summarizes the key identifiers for this compound.
| Property | Value | Source(s) |
| IUPAC Name | (14S)-14-Methyl-1-octadecene | [7] |
| CAS Number | 99493-42-2 | [7] |
| Molecular Formula | C₁₉H₃₈ | [7][8] |
| Molecular Weight | 266.51 g/mol | [7] |
Spectroscopic Data
Structure elucidation and confirmation rely on standard spectroscopic techniques. The data presented below are compiled from published syntheses.[1][6]
| Technique | Data |
| ¹H-NMR (CDCl₃) | δ 6.05–5.83 (m, 1H), 5.03–4.90 (m, 2H), 2.08–2.00 (m, 2H), 1.57–1.09 (m, 27H), 0.93 (m, 6H) |
| ¹³C-NMR (CDCl₃) | δ 139.3, 114.1, 41.6, 35.2, 34.6, 33.8, 31.9, 29.7, 29.6, 29.5, 29.3, 29.17, 29.0, 22.7, 14.1 |
| Mass Spec. (EI) | m/z: 266 (M⁺, 3%), 43 (100%) |
Physicochemical Properties
The physical properties of (S)-14-methyl-1-octadecene are consistent with a long-chain hydrocarbon.
| Property | Value | Source(s) |
| Appearance | Colorless oil | [1][9] |
| Boiling Point | 120-125 °C at 0.5 mmHg | [9] |
| Optical Rotation | [α]²⁵_D_ = +1.17° (c 1.82, n-hexane) | [1][10] |
| Purity | >95% (as commercially available) | [7] |
Asymmetric Synthesis Protocol: A Substrate-Control Approach
Multiple asymmetric syntheses of (S)-14-methyl-1-octadecene have been developed.[1][10][11][12] The challenge lies in efficiently and selectively installing the chiral methyl group at the C-14 position. We will detail a substrate-controlled synthesis that leverages a chiral auxiliary, a common and powerful strategy in modern organic synthesis. This approach, adapted from Zhang et al. (2013), offers high stereoselectivity and a good overall yield.[1][6]
Scientific Rationale and Strategy
The core of this strategy is the use of an Evans' chiral auxiliary, specifically (S)-4-benzyloxazolidin-2-one. This auxiliary is temporarily attached to a precursor acyl chain. Its bulky benzyl group effectively shields one face of the molecule, forcing an incoming electrophile (in this case, a methyl group from methyl iodide) to attack from the less hindered face. This directed attack ensures the formation of the desired (S)-stereocenter with high diastereoselectivity.[1] After the chiral center is set, the auxiliary is cleaved and can be recycled, making the process more cost-effective.
The overall synthesis is convergent, meaning two key fragments are prepared separately and then joined together in a final step. This approach is generally more efficient than a purely linear synthesis.
Sources
- 1. A Facile Asymmetric Synthesis of (S)-14-Methyl-1-Octadecene, the Sex Pheromone of the Peach Leafminer Moth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chiral methyl-branched pheromones - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. 1-Octadecene, 14-methyl- [93091-95-3] | King-Pharm [king-pharm.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. sci-hub.box [sci-hub.box]
- 12. tandfonline.com [tandfonline.com]
